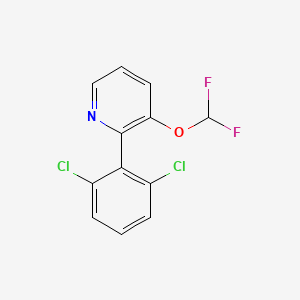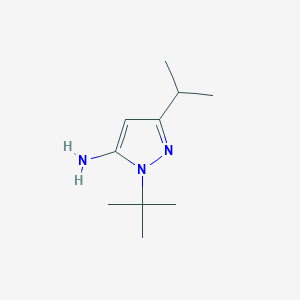
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an aminoethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methoxybenzoic acid.
Formation of Intermediate: The 2-methoxybenzoic acid is subjected to a Friedel-Crafts acylation reaction to introduce the aminoethyl group. This involves reacting the acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
(S)-4-(1-Hydroxyethyl)-2-methoxybenzoic acid: Features a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and biological activities.
(S)-4-(1-Aminoethyl)-3-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-6H,11H2,1-2H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
ZXDNHQZMEHQHCS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)

![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)






![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)


